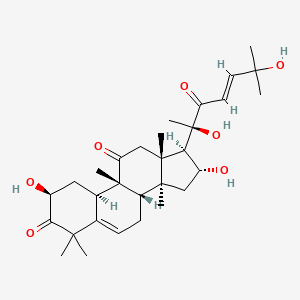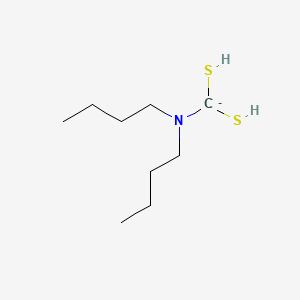
(Dibutylamino)methanedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of dibutyldithiocarbamic acid. It is a conjugate base of a dibutyldithiocarbamic acid.
Aplicaciones Científicas De Investigación
Electrochemiluminescence Systems
(Dibutylamino)methanedithiol, as part of the compound 2-(dibutylamino)ethanol (DBAE), has shown significant efficiency as a co-reactant in electrochemiluminescence (ECL) systems involving Ru(bpy)3^2+. This compound has been utilized to enhance the ECL emission, demonstrating its potential in analytical chemistry applications. Specifically, dopamine has been found to inhibit the ECL of the Ru(bpy)3^2+/DBAE system, which under optimum conditions allows for sensitive detection of dopamine within a specific concentration range. The inhibition mechanism is proposed to be due to the quenching of the reductive form of DBAE by dopamine oxidation products, offering a different perspective compared to previously reported systems (Xue et al., 2009).
Glucose Oxidase Assay
Another application of (dibutylamino)methanedithiol, through its derivative 2-(dibutylamino)ethanol, is observed in the development of a strong anodic ECL system involving dissolved oxygen. This system has been successfully applied to detect glucose oxidase, showcasing the potential of DBAE in bioanalytical assays. The novelty of this approach lies in the use of dissolved oxygen with DBAE to achieve strong anodic ECL emission in aqueous solutions, enabling sensitive detection mechanisms (Kargbo et al., 2014).
Enhanced Magnetic Performance
(Dibutylamino)methanedithiol, through its role in the synthesis of specific phthalocyanine compounds, has contributed to the development of materials with enhanced magnetic properties. Specifically, the incorporation of dibutylamino groups into one of the phthalocyanine ligands of a bis(phthalocyaninato) terbium complex has led to improved magnetic performance, including a high blocking temperature and a large effective spin-reversal energy barrier. This makes such materials promising for applications in molecular magnetism and information storage (Chen et al., 2017).
Kinetic Hydrate Inhibitors
In the field of oil and gas extraction, derivatives of (dibutylamino)methanedithiol, such as dibutylamine and its oxide, have been incorporated into polymers to act as kinetic hydrate inhibitors (KHIs). These polymers are particularly effective in preventing gas hydrate formation in cold subsea flow lines, demonstrating the applicability of dibutylamino compounds in industrial settings to enhance the safety and efficiency of hydrocarbon extraction processes (Kelland et al., 2022).
Propiedades
Número CAS |
22296-18-0 |
|---|---|
Fórmula molecular |
C9H18NS2- |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
(dibutylamino)methanedithiol |
InChI |
InChI=1S/C9H20NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h11-12H,3-8H2,1-2H3/q-1 |
Clave InChI |
PHILTAYCISBENR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)[C-](S)S |
SMILES canónico |
CCCCN(CCCC)[C-]([S])[S] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



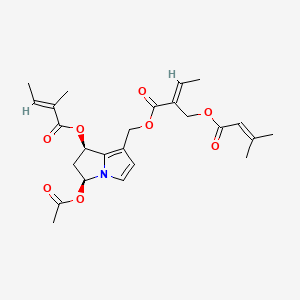


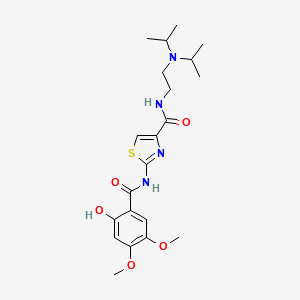


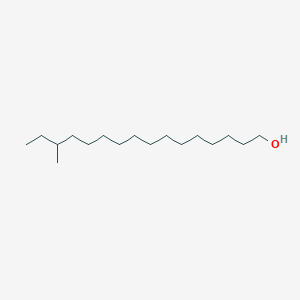
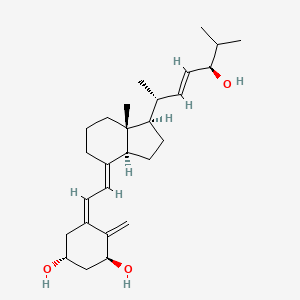

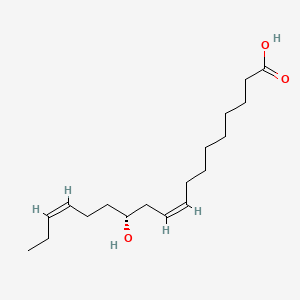
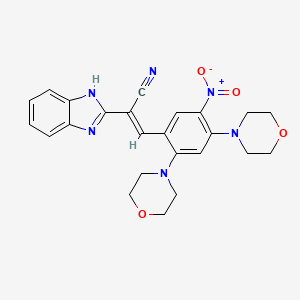
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)

